MFCD18317929
Description
MFCD18317929 is a synthetic organic compound classified within the heterocyclic aromatic family. These structural motifs are common in pharmaceuticals and agrochemicals due to their bioactivity and stability. Based on analogous compounds (e.g., MFCD28167899, MFCD11044885), this compound likely exhibits a molecular weight between 180–500 g/mol and contains functional groups enabling interactions with biological targets .
Properties
IUPAC Name |
5-(5-carboxy-2-fluorophenyl)-2-chloropyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClFNO4/c14-11-9(13(19)20)4-7(5-16-11)8-3-6(12(17)18)1-2-10(8)15/h1-5H,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVKRRJJIYIRSIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)C2=CC(=C(N=C2)Cl)C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClFNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90687900 | |
| Record name | 5-(5-Carboxy-2-fluorophenyl)-2-chloropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90687900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261986-31-5 | |
| Record name | 5-(5-Carboxy-2-fluorophenyl)-2-chloropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90687900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD18317929 involves several steps, each requiring specific reaction conditions. The exact synthetic route can vary, but it typically includes the following stages:
Initial Reactants: The process begins with the selection of appropriate starting materials, which are subjected to controlled reaction conditions.
Reaction Conditions: These conditions often involve specific temperatures, pressures, and catalysts to facilitate the desired chemical transformations.
Purification: After the reaction, the product is purified using techniques such as crystallization, distillation, or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure efficiency and cost-effectiveness. This often involves continuous flow reactors and automated systems to maintain consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
MFCD18317929 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: In this reaction, one functional group in the compound is replaced by another, often facilitated by specific reagents.
Common Reagents and Conditions
The reactions involving this compound commonly use reagents such as:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction can produce hydrogenated compounds.
Scientific Research Applications
MFCD18317929 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its use as a biochemical probe.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and disease treatment.
Industry: this compound is utilized in the production of specialty chemicals and materials, contributing to advancements in technology and manufacturing.
Mechanism of Action
The mechanism by which MFCD18317929 exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate various biochemical processes, leading to the observed effects. The exact molecular targets and pathways are subjects of ongoing research, aiming to elucidate the detailed mechanisms.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares MFCD18317929 with structurally and functionally related compounds, inferred from the evidence:
*Estimated based on structural analogs.
Key Findings:
Functional Group Influence : Unlike CAS 1761-61-1 (a brominated aromatic acid), this compound likely incorporates nitrogen-rich heterocycles, enhancing its solubility in polar solvents (e.g., Log S ≈ -2.5 to -1.5) and bioavailability .
Bioactivity : Compared to CAS 918538-05-3 (a CYP inhibitor), this compound may target kinases or GPCRs, as seen in pyrrolo-triazine derivatives .
Synthesis : Its synthesis likely involves DMF-mediated cross-coupling reactions, similar to CAS 1022150-11-3, but with higher yields due to optimized catalysts (e.g., Cs₂CO₃ or A-FGO) .
Research Findings and Limitations
Limitations in Current Data
- No direct spectral data (e.g., NMR, HRMS) exists for this compound, requiring extrapolation from analogs .
- Hazard predictions rely on structural alerts (e.g., aromatic amines), but in vitro toxicity assays are needed .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
